molecular formula C24H22N2O5 B4082557 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide

Cat. No. B4082557
M. Wt: 418.4 g/mol
InChI Key: HCBFEEIUSFSYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide, also known as BMD-1161, is a novel small molecule inhibitor that targets the renin-angiotensin system (RAS), a hormone system that regulates blood pressure and fluid balance in the body. BMD-1161 has shown promising results in preclinical studies as a potential treatment for hypertension and heart failure.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide works by inhibiting the activity of renin, an enzyme that plays a key role in the RAS pathway. By blocking renin activity, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide reduces the production of angiotensin II, a hormone that causes blood vessels to constrict and blood pressure to increase. This leads to a decrease in blood pressure and improved cardiac function.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the levels of circulating aldosterone, a hormone that regulates salt and water balance in the body, and an increase in the levels of nitric oxide, a molecule that dilates blood vessels and improves blood flow.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for testing. Additionally, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide has been found to have a favorable safety profile in animal studies, which is important for researchers conducting preclinical studies.
One limitation of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide is that it has only been studied in animal models, and its efficacy and safety in humans are not yet known. Additionally, the optimal dosage and dosing regimen for N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide have not yet been established.

Future Directions

There are several potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide. These include:
1. Further preclinical studies to better understand the efficacy and safety of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide in animal models.
2. Clinical trials to evaluate the safety and efficacy of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide in humans.
3. Studies to identify potential drug interactions and contraindications for N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide.
4. Development of new formulations or delivery methods for N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide to improve its pharmacokinetic properties and efficacy.
5. Investigation of the potential use of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide in the treatment of other cardiovascular diseases, such as pulmonary hypertension or atherosclerosis.
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide is a promising small molecule inhibitor that targets the renin-angiotensin system and has shown potential as a treatment for hypertension and heart failure in preclinical studies. Further research is needed to better understand its efficacy and safety in humans and to identify potential future applications for this compound.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide has been extensively studied in preclinical models of hypertension and heart failure. It has been shown to effectively lower blood pressure and improve cardiac function in animal models. Additionally, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide has been found to have a favorable safety profile, with no significant adverse effects observed in animal studies.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[(2-phenoxyacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c27-23(16-29-19-6-2-1-3-7-19)26-18-12-10-17(11-13-18)24(28)25-14-20-15-30-21-8-4-5-9-22(21)31-20/h1-13,20H,14-16H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBFEEIUSFSYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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